molecular formula C13H11N3 B167629 2-Phenyl-1H-benzoimidazol-5-ylamine CAS No. 1767-25-5

2-Phenyl-1H-benzoimidazol-5-ylamine

Cat. No. B167629
CAS RN: 1767-25-5
M. Wt: 209.25 g/mol
InChI Key: NEWWXWMKZVSLFT-UHFFFAOYSA-N
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Description

2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule is InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 2-phenylbenzimidazoles, have been synthesized and studied for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase anticancer activity .

Sirtuin Inhibitors

Some benzimidazole derivatives have been demonstrated as sirtuin inhibitors (SIRT1 and SIRT2) with antitumor activities . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

Antihypertensive Activity

Certain benzimidazole derivatives were synthesized and screened for antihypertensive activity . Antihypertensive drugs are used to treat hypertension (high blood pressure) and they help lower blood pressure by reducing cardiac output, decreasing peripheral resistance, or increasing blood vessel diameter.

Antimicrobial Agents

Benzimidazole and its derivatives have shown promising results as antimicrobial agents . They can inhibit the growth of or destroy microorganisms, making them useful in the treatment of infectious diseases.

Antifungal Agents

Benzimidazole compounds have been found to have antifungal properties . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections.

Antiviral Agents

Benzimidazole derivatives have also been studied for their antiviral properties . They can inhibit the replication of viruses, making them useful in the treatment of viral infections.

Analgesics

Benzimidazole compounds have been found to have analgesic (pain-relieving) properties . They can be used to relieve pain without causing loss of consciousness.

Synthesis of Other Compounds

Benzimidazole compounds, including (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, can be synthesized through a general, inexpensive, and versatile method involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

properties

IUPAC Name

2-phenyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWWXWMKZVSLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324992
Record name 2-Phenyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-benzoimidazol-5-ylamine

CAS RN

1767-25-5
Record name 1767-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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